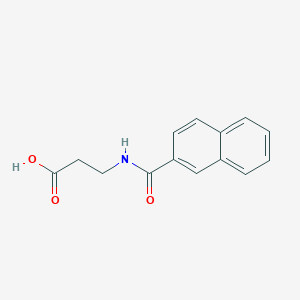![molecular formula C20H19FN2O2 B2594605 2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851404-63-2](/img/structure/B2594605.png)
2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, also known as Fluoro-PSMA-1007, is a novel radiotracer used in positron emission tomography (PET) imaging for the detection of prostate cancer. This compound is a small molecule inhibitor that targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. The use of Fluoro-PSMA-1007 has shown promising results in the diagnosis and staging of prostate cancer, as well as in the monitoring of treatment response.
Scientific Research Applications
Anion Coordination and Structural Orientations
Research on amide derivatives similar to the specified compound reveals insights into their spatial orientations and anion coordination capabilities. For instance, studies on related amide compounds have shown that they can form structures with tweezer-like geometries and channel-like structures through self-assembly, facilitated by weak interactions. These structural features are crucial for understanding the coordination behavior of similar compounds (Kalita & Baruah, 2010).
Chemosensors for Zn2+ Monitoring
Compounds with structural similarities to the specified chemical have been developed as chemosensors for Zn2+. One such sensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, showcasing its potential for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Host-Guest Complexes and Fluorescence Properties
Studies on isoquinoline derivatives, which share structural motifs with the specified compound, have investigated their ability to form host-guest complexes with enhanced fluorescence properties. These findings are significant for the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitubercular Activities
Research on quinoline derivatives has shown promising antimicrobial and antitubercular activities. Compounds structurally related to the specified chemical have been found active against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as candidates for tuberculosis treatment (Pissinate et al., 2016).
GPCR Ligand Potential and Anticancer Properties
Novel quinoline derivatives have been recognized as potential G-Protein Coupled Receptor (GPCR) ligands with significant anticancer properties. These compounds have shown promise in inhibiting key pathways involved in cancer progression, presenting a new avenue for anticancer drug development (Thangarasu, Selvi, & Manikandan, 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-13-2-5-15-12-16(20(25)23-18(15)10-13)8-9-22-19(24)11-14-3-6-17(21)7-4-14/h2-7,10,12H,8-9,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDSWGGZWTGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

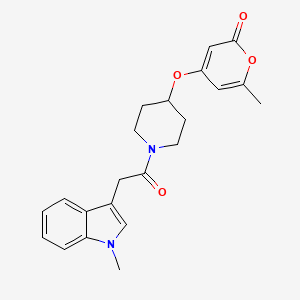
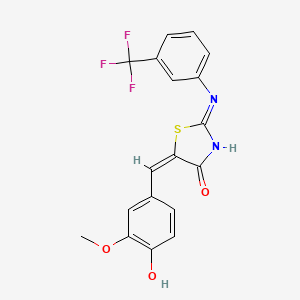
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide](/img/structure/B2594528.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)

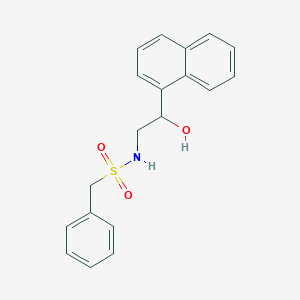
![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)
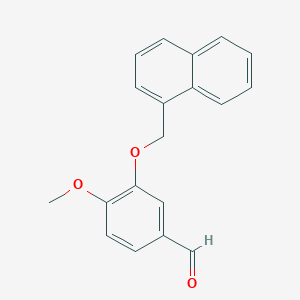

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)
![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)

